An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid: Chemical Properties and Applications
An In-depth Technical Guide to (R)-pyrrolidine-3-carboxylic Acid: Chemical Properties and Applications
(R)-pyrrolidine-3-carboxylic acid , a chiral non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and drug discovery. Its constrained cyclic structure and stereochemistry make it a valuable scaffold for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of (R)-pyrrolidine-3-carboxylic acid for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(R)-pyrrolidine-3-carboxylic acid is a white to light yellow solid organic compound.[1] It is soluble in water and other organic solvents.[2] Its chemical structure consists of a five-membered pyrrolidine (B122466) ring with a carboxylic acid group at the 3-position, conferring chirality to the molecule.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C5H9NO2 | |
| Molecular Weight | 115.13 g/mol | |
| CAS Number | 72580-54-2 | |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 185-191 °C | [2] |
| pKa | 3.86 ± 0.20 (Predicted) | [2] |
| Optical Activity | [α]/D -20.5 ± 1.5° (c = 2 in H2O) | |
| Solubility | Soluble in water (20 mg/mL) | [1] |
Spectroscopic Data
While specific peak data can vary based on the solvent and experimental conditions, the following provides an overview of the expected spectroscopic characteristics for (R)-pyrrolidine-3-carboxylic acid.
| Spectrum | Expected Characteristics |
| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the rigid cyclic structure. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group, which will appear at a characteristic downfield chemical shift. |
| IR Spectroscopy | The infrared (IR) spectrum will feature a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1750 cm⁻¹. C-N and C-H stretching and bending vibrations will also be present.[3] |
Synthesis and Experimental Protocols
The stereoselective synthesis of (R)-pyrrolidine-3-carboxylic acid is critical for its application in chiral drug development. Key methodologies include asymmetric Michael additions and enantioselective hydrogenation.
Asymmetric Michael Addition
This method involves the organocatalytic enantioselective Michael addition of a nucleophile to an appropriate Michael acceptor, followed by cyclization and further transformations to yield the desired pyrrolidine-3-carboxylic acid derivative.[2][4]
Illustrative Experimental Protocol:
-
Michael Addition: To a solution of a 4-substituted-4-oxo-2-enoate and a nitroalkane in an appropriate solvent (e.g., toluene, CH2Cl2), an organocatalyst (e.g., a chiral primary amine) is added. The reaction is stirred at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Cyclization and Reduction: The purified Michael adduct is then subjected to a reductive cyclization reaction, often using a reducing agent like H2 gas with a palladium catalyst, to form the pyrrolidine ring.
-
Deprotection: Any protecting groups are removed under appropriate conditions to yield the final (R)-pyrrolidine-3-carboxylic acid.
Enantioselective Hydrogenation
This approach utilizes a chiral catalyst to stereoselectively hydrogenate a prochiral precursor, such as a 2,5-dihydro-1H-pyrrole-3-carboxylic acid derivative.[5]
Illustrative Experimental Protocol:
-
Reaction Setup: A pressure-resistant autoclave is charged with the 2,5-dihydro-1H-pyrrole-3-carboxylic acid substrate, a chiral ruthenium-based catalyst, and a suitable solvent like methanol (B129727) under an inert atmosphere.[5]
-
Hydrogenation: The autoclave is pressurized with hydrogen gas to a specific pressure (e.g., 40 bar) and heated to a controlled temperature (e.g., 30-60 °C).[5] The reaction is stirred for a set period until completion.
-
Isolation and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is then purified, which may involve dissolution in a basic solution, extraction of impurities, and precipitation of the product by adjusting the pH to its isoelectric point.[5]
Biological Significance and Applications in Drug Development
(R)-pyrrolidine-3-carboxylic acid and its derivatives are of significant interest in drug discovery due to their ability to serve as constrained scaffolds that can mimic peptide turns and interact with biological targets with high specificity.
Enzyme Inhibition
Derivatives of pyrrolidine-3-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, certain pyrrolidine carboxamides have shown potent inhibitory activity against InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in mycobacterial fatty acid synthesis.
Receptor Agonism and Antagonism
The pyrrolidine scaffold is also utilized in the design of receptor agonists and antagonists. A notable example is the development of potent and selective human β3 adrenergic receptor agonists.[6] These compounds are being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes. The constrained pyrrolidine structure helps to improve selectivity and metabolic stability compared to more flexible acyclic analogues.[6]
Visualizations
Synthesis Workflow
Caption: General synthesis workflow.
Logical Relationship: Structure to Application
Caption: Structure-application relationship.
β3 Adrenergic Receptor Signaling Pathway
Caption: Simplified β3 adrenergic receptor signaling.
Safety and Handling
(R)-pyrrolidine-3-carboxylic acid should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. Store in a cool, dry, and well-ventilated area.
Conclusion
(R)-pyrrolidine-3-carboxylic acid is a versatile and valuable chiral building block in modern drug discovery. Its unique structural features provide a robust scaffold for the development of novel therapeutics with enhanced biological activity and improved pharmacological properties. A thorough understanding of its chemical properties, coupled with efficient stereoselective synthetic methods, will continue to drive its application in the development of next-generation pharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 6. Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
